molecular formula C10H14ClNO2 B12540329 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride

Cat. No.: B12540329
M. Wt: 215.67 g/mol
InChI Key: VPTCMBGKZXFVFB-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride typically involves the esterification of 6-Methyl-2-pyridineacetic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Common reagents include dilute hydrochloric acid or sodium hydroxide, with the reaction typically carried out under reflux conditions.

    Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Hydrolysis: The major products are 6-Methyl-2-pyridineacetic acid and ethanol.

    Substitution: The products depend on the nucleophile used but can include various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets to exert its effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridineacetic acid: The parent acid form of the ester.

    2-Pyridineacetic acid ethyl ester: A similar ester without the methyl group on the pyridine ring.

    6-Methyl-2-pyridineacetic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the presence of both a methyl group on the pyridine ring and an ethyl ester group.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

ethyl 2-(6-methylpyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-6-4-5-8(2)11-9;/h4-6H,3,7H2,1-2H3;1H

InChI Key

VPTCMBGKZXFVFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC(=N1)C.Cl

Origin of Product

United States

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